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For Researchers, Scientists, and Drug Development Professionals

Abstract
(E)-Coniferin, a prominent phenylpropanoid glycoside, serves as a crucial intermediate in the

biosynthesis of lignin, a complex polymer essential for structural support in terrestrial plants.

This technical guide provides an in-depth analysis of the chemical structure and

stereochemistry of (E)-Coniferin. It includes a summary of its physicochemical and

spectroscopic properties, detailed experimental protocols for its isolation and structural

elucidation, and visualizations of its role in biological pathways and analytical workflows. This

document is intended to be a comprehensive resource for researchers in natural product

chemistry, plant biochemistry, and drug discovery.

Chemical Structure
(E)-Coniferin is a glucoside of coniferyl alcohol, meaning it is composed of a coniferyl alcohol

unit linked to a glucose molecule.[1][2] The linkage is a glycosidic bond between the anomeric

carbon of the glucose and the phenolic hydroxyl group of the coniferyl alcohol.[3]

IUPAC Name: (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-{4-[(1E)-3-hydroxyprop-1-en-1-yl]-2-

methoxyphenoxy}oxane-3,4,5-triol[2][3]

SMILES String: COC1=C(C=C(C=C1)/C=C/CO)O[C@H]2--INVALID-LINK--

CO)O)O">C@@HO
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The structure consists of:

An aromatic ring: A guaiacyl unit (2-methoxyphenol).

A propenyl side chain: An (E)-3-hydroxyprop-1-en-1-yl group attached to the aromatic ring.

A glucose moiety: A β-D-glucopyranosyl unit.[3]

An ether linkage: Connecting the guaiacyl ring to the propenyl side chain.

A glycosidic bond: An O-glycosidic bond linking the glucose to the phenolic oxygen of the

coniferyl alcohol moiety.

Stereochemistry
The stereochemistry of (E)-Coniferin is critical to its biological function and is defined at

several points in the molecule:

(E)-Configuration: The "E" designation refers to the stereochemistry of the carbon-carbon

double bond in the propenyl side chain. According to the Cahn-Ingold-Prelog (CIP) priority

rules, the higher priority groups on each carbon of the double bond are on opposite sides.

Specifically, the aromatic ring has a higher priority than the hydrogen on one carbon, and the

-CH2OH group has a higher priority than the hydrogen on the other carbon. Their trans-

orientation defines the (E)-isomer.

Glucose Moiety: The glucose unit is in the D-configuration and exists as a pyranose ring (a

six-membered ring). The specific stereochemical configuration of the chiral centers in the

glucose ring is given by the IUPAC name as 2R, 3S, 4S, 5R, and 6S.[2][3]

β-Glycosidic Linkage: The glycosidic bond connecting the glucose to the coniferyl alcohol

has a β-configuration. This means the bond at the anomeric carbon (C-1 of the glucose) is

oriented equatorially, above the plane of the glucose ring.

Data Presentation
Physicochemical Properties
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Property Value Reference(s)

Molecular Formula C₁₆H₂₂O₈ [2][3]

Molecular Weight 342.34 g/mol [3]

Appearance White crystalline solid [2]

Melting Point 186 °C [2][3]

CAS Number 531-29-3 [2][3]

Spectroscopic Data: Nuclear Magnetic Resonance
(NMR)
The following tables summarize the ¹H and ¹³C NMR chemical shifts for (E)-Coniferin, as

reported in DMSO-d₆.

Table 2: ¹H-NMR Spectroscopic Data for (E)-Coniferin (300 MHz, DMSO-d₆)[1]
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Proton Assignment Chemical Shift (δ, ppm)
Multiplicity & Coupling
Constant (J, Hz)

H-α 6.48 d, J = 15.9

H-β 6.28 dt, J = 15.9, 5.1

H-γa, H-γb 4.10, 4.09 dd, J = 5.1, 1.2

H-2' 7.06 d, J = 1.8

H-5' 7.02 d, J = 8.4

H-6' 6.90 dd, J = 8.4, 1.8

OCH₃ 3.79 s

H-1 (Glc) 4.89 d, J = 8.1

H-2, H-3, H-4, H-5 (Glc) 3.52–3.17 m

H-6a (Glc) 3.68–3.65 m

OH-γ 4.85 d, J = 5.4

OH-2 (Glc) 5.10 d, J = 4.8

OH-3 (Glc) 5.25 d, J = 4.8

OH-4 (Glc) 5.04 d, J = 4.8

OH-6 (Glc) 4.57 t, J = 5.4

Table 3: ¹³C-NMR Spectroscopic Data for (E)-Coniferin (75 MHz, DMSO-d₆)[1]
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Carbon Assignment Chemical Shift (δ, ppm)

C-α 129.2

C-β 128.8

C-γ 61.6

C-1' 133.5

C-2' 110.2

C-3' 149.4

C-4' 146.0

C-5' 115.6

C-6' 119.2

OCH₃ 56.0

C-1 (Glc) 100.4

C-2 (Glc) 73.8

C-3 (Glc) 77.4

C-4 (Glc) 70.5

C-5 (Glc) 76.9

C-6 (Glc) 61.4

Crystallographic Data
As of the latest literature review, a complete single-crystal X-ray diffraction analysis with

published bond lengths and angles for (E)-Coniferin is not readily available in open-access

crystallographic databases. However, theoretical calculations based on Density Functional

Theory (DFT) have been performed on its aglycone, coniferyl alcohol, providing insights into its

geometry.

Table 4: Selected Calculated Bond Lengths and Angles for Coniferyl Alcohol[4]
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Bond/Angle Calculated Value

Bond Lengths (Å)

O13–H25 0.9637

C9–H19 2.7064

**Bond Angles (°) **

C6–C9–H19 72.766

C11–C9–H19 168.273

Note: The atom numbering in this table corresponds to the specific computational study cited

and may not follow standard IUPAC numbering.

Experimental Protocols
Isolation and Purification of (E)-Coniferin from Pinus
Species
The following is a generalized protocol for the isolation and purification of (E)-Coniferin from

the bark or wood of Pinus species.

Sample Preparation:

Obtain fresh bark or heartwood from a Pinus species (e.g., Pinus cembra or Pinus brutia).

[5][6]

Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

Grind the dried material into a fine powder using a mechanical mill.

Extraction:

Perform a Soxhlet extraction on the powdered plant material (e.g., 10 g) with ethanol (e.g.,

170 mL) for approximately 7 hours.[7] Alternatively, maceration with a solvent mixture like

chloroform-methanol (9:1) can be used.
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Concentrate the resulting crude extract under reduced pressure using a rotary evaporator

to yield a viscous residue.

Fractionation:

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

Subject the dissolved extract to column chromatography on silica gel.

Elute the column with a gradient solvent system, typically starting with a non-polar solvent

like n-hexane and gradually increasing the polarity with ethyl acetate.

Collect fractions and monitor them by Thin-Layer Chromatography (TLC) using a similar

solvent system and a UV lamp for visualization.

Purification:

Combine fractions containing the compound of interest (identified by comparison with a

standard, if available).

Perform further purification using High-Performance Liquid Chromatography (HPLC).

A typical HPLC setup would involve a C18 reversed-phase column.[8]

The mobile phase is often a gradient of acidified water (e.g., 0.1% formic acid) and an

organic solvent like acetonitrile or methanol.[8]

Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak

corresponding to (E)-Coniferin.[8]

Evaporate the solvent from the collected fraction to obtain pure (E)-Coniferin.

Structural Elucidation
Mass Spectrometry (MS):

Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol).
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Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) to

determine the molecular weight. High-resolution MS can be used to confirm the molecular

formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Dissolve a sufficient amount of the purified compound (typically 5-10 mg) in a deuterated

solvent (e.g., DMSO-d₆).

Acquire ¹H-NMR and ¹³C-NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz

or higher).

Perform 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC

(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond

Correlation) to establish the connectivity of protons and carbons and to unambiguously

assign all signals.

X-ray Crystallography (for definitive stereochemistry):

Grow single crystals of the purified compound. This is often the most challenging step and

may require screening various solvents and crystallization conditions (e.g., slow

evaporation, vapor diffusion).

Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer.

Collect diffraction data by irradiating the crystal with a monochromatic X-ray beam.

Process the diffraction data to determine the unit cell dimensions and space group.

Solve the crystal structure using direct methods or Patterson methods to obtain an initial

electron density map.

Refine the structural model to determine the precise atomic positions, bond lengths, and

bond angles, which will confirm the absolute stereochemistry.

Mandatory Visualizations
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Caption: Biosynthetic pathway of Guaiacyl-Lignin from L-Phenylalanine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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